REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[Cl:5][C:6]1[C:11]([F:12])=[C:10]([N:13]2C(=O)C3=CC=CC=C3C2=O)[C:9]([Cl:24])=[C:8]([F:25])[N:7]=1.N>CO>[NH2:13][C:10]1[C:9]([Cl:24])=[C:8]([F:25])[N:7]=[C:6]([Cl:5])[C:11]=1[F:12]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
N-(2,5-dichloro-3,6-difluoropyridine-4-yl)phthalimide
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=C1F)N1C(C=2C(C1=O)=CC=CC2)=O)Cl)F
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after adding 150 ml of chloroform to the residue
|
Type
|
WASH
|
Details
|
the mixture was washed with 20 ml of 15% aqueous solution of ammonia
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1Cl)F)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |